REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][C:11]([OH:13])=O)=[CH:2]1.[C:14]([O:23][CH3:24])(=[O:22])[C:15]1[C:16](=[CH:18][CH:19]=[CH:20][CH:21]=1)[NH2:17].CC1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1>C1COCC1>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][C:11]([NH:17][C:16]2[CH:18]=[CH:19][CH:20]=[CH:21][C:15]=2[C:14]([O:23][CH3:24])=[O:22])=[O:13])=[CH:2]1 |f:2.3|
|
Name
|
|
Quantity
|
5.79 g
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(=O)O
|
Name
|
1,1-carbonyldiimidazole
|
Quantity
|
5.36 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)OC
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 15 minutes under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was then stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product residue was partitioned between 1N hydrochloric acid and ethyl acetate
|
Type
|
TEMPERATURE
|
Details
|
The two-phase mixture was heated until two clear layers
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
WASH
|
Details
|
washed (water, lN NaOH, and brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to dryness
|
Type
|
CUSTOM
|
Details
|
The resulting product was triturated with ethyl acetate/hexane
|
Type
|
FILTRATION
|
Details
|
collected by vacuum-assisted filtration
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(=O)NC1=C(C=CC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |